

Navigating the Procurement of Enantiomerically Pure (-)-2-Chlorooctane: A Technical Guide

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Compound of Interest

Compound Name: (-)-2-Chlorooctane

Cat. No.: B12771515

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For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the commercial availability and procurement of enantiomerically pure **(-)-2-Chlorooctane**, a chiral intermediate of interest in pharmaceutical and chemical synthesis. Due to its specific stereochemistry, obtaining this compound requires careful consideration of supplier capabilities and analytical verification. This document provides an overview of the current market, a proposed synthesis route for obtaining the desired (R)-(-)-enantiomer, and detailed protocols for verifying its enantiomeric purity.

Commercial Availability

Direct commercial suppliers explicitly listing enantiomerically pure (R)-(-)-2-Chlorooctane are not readily identifiable in standard chemical catalogs. The majority of suppliers offer the racemic mixture, (\pm)-2-Chlorooctane. Researchers requiring the specific (-) enantiomer will likely need to consider custom synthesis or procure the necessary chiral precursor for in-house synthesis.

The precursor for the synthesis of (R)-(-)-2-Chlorooctane via a reaction pathway involving stereochemical inversion is (S)-(+)-2-Octanol, which is commercially available.

Table 1: Commercial Availability of Racemic 2-Chlorooctane and the Requisite Chiral Precursor

Compound	CAS Number	Supplier Examples	Typical Purity/Specifications	Notes
(±)-2-Chlorooctane	628-61-5	Sigma-Aldrich, BOC Sciences, Dayang Chem	>95%	Racemic mixture. Identity and purity to be confirmed by the buyer. [1]
(S)-(+)-2-Octanol	6169-06-8	Sigma-Aldrich, Alfa Aesar, TCI	>98% enantiomeric excess (ee)	Precursor for the synthesis of (R)-(-)-2-Chlorooctane.

Proposed Synthesis of (R)-(-)-2-Chlorooctane

The synthesis of enantiomerically pure (R)-(-)-2-Chlorooctane can be achieved from the commercially available (S)-(+)-2-Octanol. The reaction proceeds via a nucleophilic substitution (SN₂) mechanism, which results in an inversion of the stereochemical configuration at the chiral center. A common and effective method involves the use of thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of (R)-(-)-2-Chlorooctane from (S)-(+)-2-Octanol

Materials:

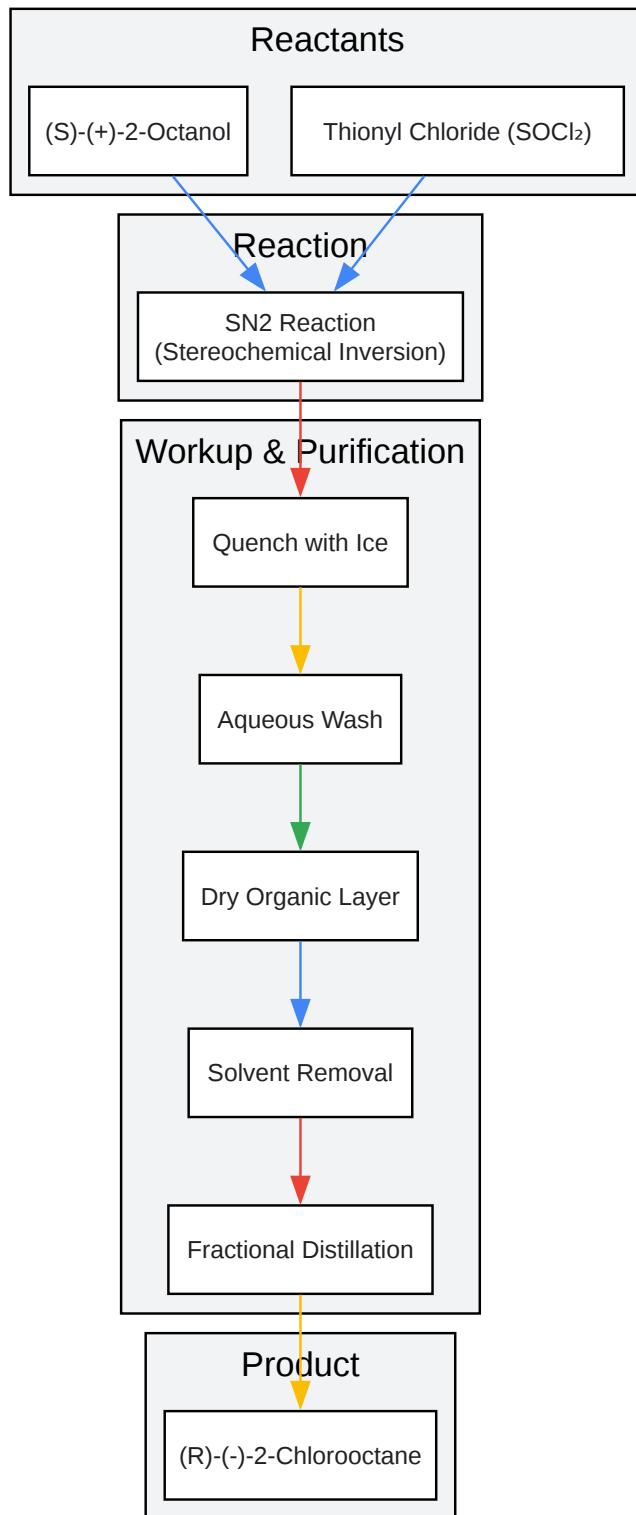
- (S)-(+)-2-Octanol (high enantiomeric purity, e.g., >98% ee)
- Thionyl chloride (SOCl₂)
- Pyridine (optional, as a scavenger for HCl)
- Anhydrous diethyl ether (or other suitable anhydrous solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO₄)

- Round-bottom flask
- Reflux condenser with a drying tube
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-(+)-2-Octanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath to 0 °C.
- Slowly add thionyl chloride (approximately 1.2 equivalents) to the stirred solution. If pyridine is used, it can be added prior to the thionyl chloride. The reaction is exothermic and will generate HCl gas.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature.
- Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.
- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize HCl), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- The crude (R)-(-)-2-Chlorooctane can be purified by fractional distillation under reduced pressure.

Synthesis Workflow for (R)-(-)-2-Chlorooctane

[Click to download full resolution via product page](#)**Synthesis of (R)-(-)-2-Chlorooctane.**

Analytical Protocols for Enantiomeric Purity Determination

The enantiomeric purity of the synthesized **(-)-2-Chlorooctane** must be confirmed experimentally. The two primary methods for this are polarimetry and chiral gas chromatography.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The direction and magnitude of this rotation are characteristic of a specific enantiomer.

Experimental Protocol: Measurement of Optical Rotation

Instrumentation:

- Polarimeter

Procedure:

- Sample Preparation: Accurately prepare a solution of the synthesized **(R)-(-)-2-Chlorooctane** of a known concentration (c , in g/mL) in a suitable achiral solvent (e.g., ethanol or chloroform).
- Blank Measurement: Fill the polarimeter cell (of a known path length, l , in decimeters) with the pure solvent and zero the instrument.
- Sample Measurement: Rinse and fill the cell with the sample solution, ensuring no air bubbles are present in the light path. Measure the observed optical rotation (α).
- Calculation of Specific Rotation: Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (c * l)$
- Comparison: Compare the obtained specific rotation value with the literature value for enantiomerically pure **(R)-(-)-2-Chlorooctane**. The enantiomeric excess (% ee) can be estimated by the formula: $\% \text{ ee} = ([\alpha] \text{ observed} / [\alpha] \text{ literature}) * 100$

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating enantiomers and accurately determining their ratio. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral GC Analysis

Instrumentation:

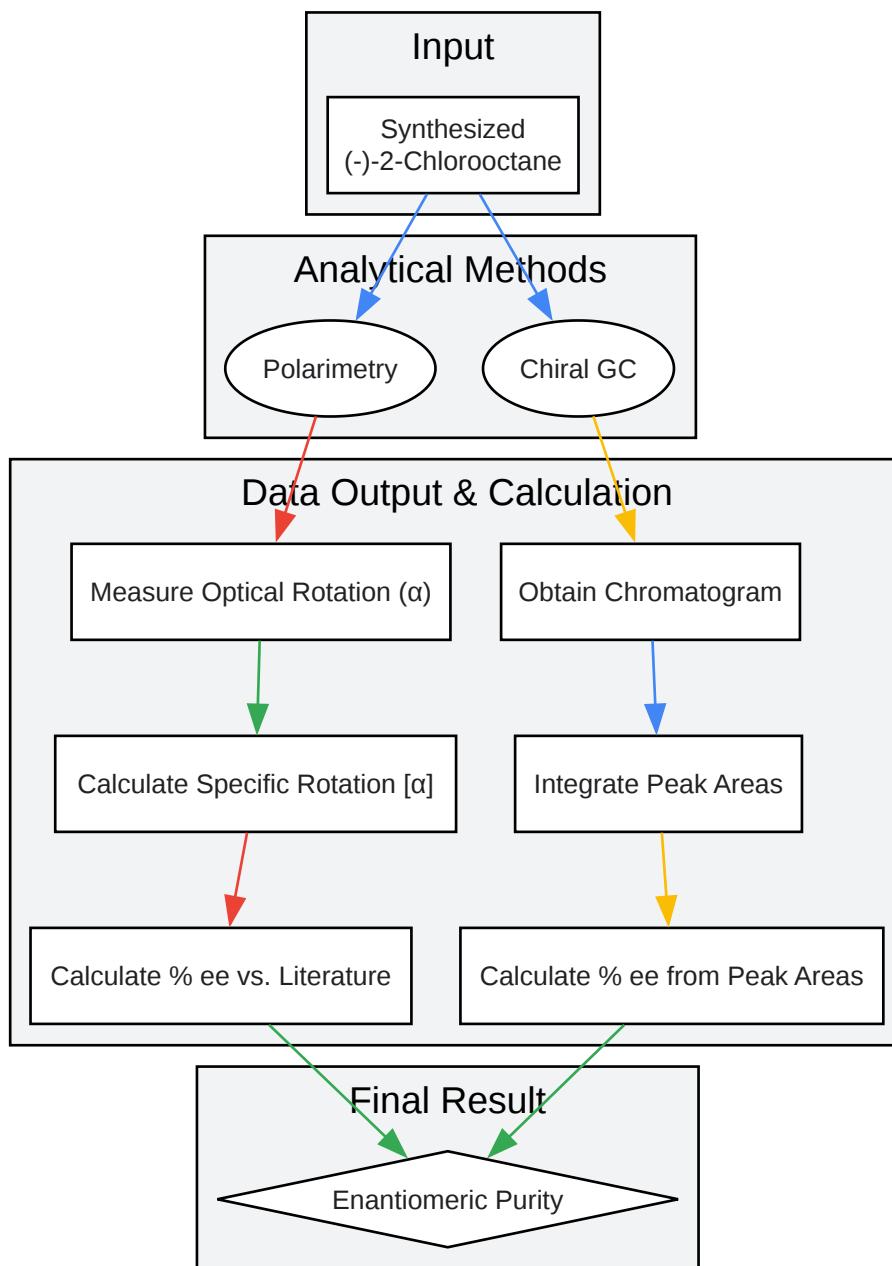
- Gas chromatograph with a Flame Ionization Detector (FID)
- Chiral capillary column (e.g., a cyclodextrin-based column such as β -DEX™ or similar)

Procedure:

- Sample Preparation: Prepare a dilute solution of the synthesized **(-)-2-Chlorooctane** in a volatile, achiral solvent (e.g., hexane or dichloromethane). Also, prepare a solution of the racemic 2-chlorooctane as a reference standard to identify the retention times of both enantiomers.
- GC Method Development:
 - Injector Temperature: 250 °C
 - Detector Temperature: 250 °C
 - Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
 - Oven Temperature Program: Start with an isothermal period at a low temperature (e.g., 60-80 °C) to allow for good separation, followed by a temperature ramp to elute the compounds in a reasonable time. The exact program will need to be optimized for the specific column used.
- Analysis:
 - Inject the racemic standard to determine the retention times for the (R) and (S) enantiomers.

- Inject the synthesized sample under the same conditions.
- Integrate the peak areas for both enantiomer peaks in the chromatogram.
- Calculation of Enantiomeric Excess: $\% \text{ ee} = |(\text{Area}_1 - \text{Area}_2) / (\text{Area}_1 + \text{Area}_2)| * 100$ where Area_1 and Area_2 are the integrated peak areas of the two enantiomers.

Analytical Workflow for Enantiomeric Purity



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Workflow for purity analysis.

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References

- 1. 2-CHLOROOCTANE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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